molecular formula C10H11NO2S B11283863 3-[(E)-2-Nitro-1-ethenyl]-4,5,6,7-tetrahydro-1-benzothiophene

3-[(E)-2-Nitro-1-ethenyl]-4,5,6,7-tetrahydro-1-benzothiophene

Cat. No.: B11283863
M. Wt: 209.27 g/mol
InChI Key: RTXDTGPEIOGEQR-AATRIKPKSA-N
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Description

3-[(E)-2-Nitro-1-ethenyl]-4,5,6,7-tetrahydro-1-benzothiophene is a synthetic organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring This particular compound is characterized by the presence of a nitro group and an ethenyl group attached to the benzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-2-Nitro-1-ethenyl]-4,5,6,7-tetrahydro-1-benzothiophene typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzothiophene Core: The initial step involves the synthesis of the benzothiophene core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents.

    Addition of the Ethenyl Group: The ethenyl group can be added through a Heck reaction, where the benzothiophene core is reacted with a suitable vinyl halide in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-2-Nitro-1-ethenyl]-4,5,6,7-tetrahydro-1-benzothiophene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The ethenyl group can participate in substitution reactions, where the double bond reacts with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon, or sodium borohydride.

    Substitution: Reagents such as halogens, acids, or bases can be used depending on the desired substitution.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted benzothiophenes.

Scientific Research Applications

3-[(E)-2-Nitro-1-ethenyl]-4,5,6,7-tetrahydro-1-benzothiophene has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 3-[(E)-2-Nitro-1-ethenyl]-4,5,6,7-tetrahydro-1-benzothiophene involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethenyl group can also participate in reactions with cellular nucleophiles, affecting cellular pathways and functions.

Comparison with Similar Compounds

Similar Compounds

    Thiophene: A simpler analog without the benzene ring.

    Benzothiophene: Lacks the nitro and ethenyl groups.

    2-Nitrothiophene: Contains a nitro group but lacks the benzene ring and ethenyl group.

Uniqueness

3-[(E)-2-Nitro-1-ethenyl]-4,5,6,7-tetrahydro-1-benzothiophene is unique due to the combination of the nitro and ethenyl groups on the benzothiophene core. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H11NO2S

Molecular Weight

209.27 g/mol

IUPAC Name

3-[(E)-2-nitroethenyl]-4,5,6,7-tetrahydro-1-benzothiophene

InChI

InChI=1S/C10H11NO2S/c12-11(13)6-5-8-7-14-10-4-2-1-3-9(8)10/h5-7H,1-4H2/b6-5+

InChI Key

RTXDTGPEIOGEQR-AATRIKPKSA-N

Isomeric SMILES

C1CCC2=C(C1)C(=CS2)/C=C/[N+](=O)[O-]

Canonical SMILES

C1CCC2=C(C1)C(=CS2)C=C[N+](=O)[O-]

Origin of Product

United States

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